
1-Ethoxy-2,4-difluoro-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, difluoro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,4-difluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethoxy-2,4-difluorobenzene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-2,4-difluoro-5-bromomethoxybenzene .
Applications De Recherche Scientifique
1-Ethoxy-2,4-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
1-Ethoxy-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds such as:
1,2-Difluoro-4-methoxybenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
1-Ethoxy-3,4-difluoro-2-methoxybenzene:
The unique combination of ethoxy, difluoro, and methoxy groups in this compound contributes to its distinct chemical properties and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
1-ethoxy-2,4-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3 |
Clé InChI |
XPOLELLAELRSEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


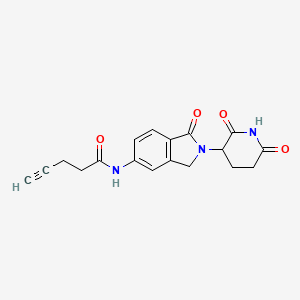

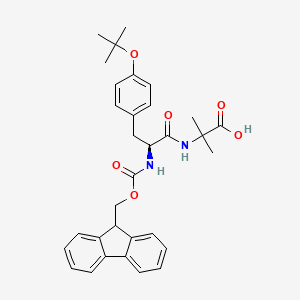
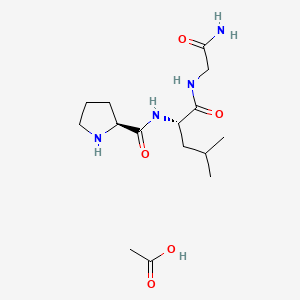

![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
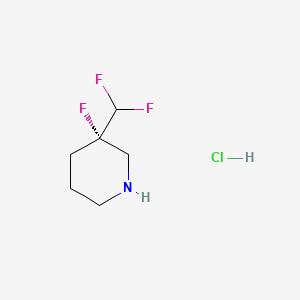
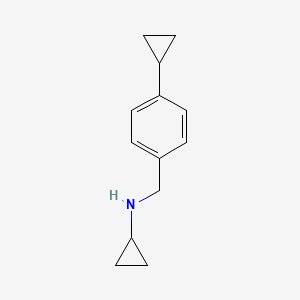


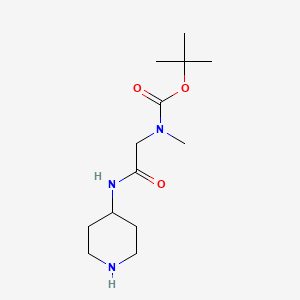


![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
